molecular formula C13H16BClN2O2 B14906961 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

Cat. No.: B14906961
M. Wt: 278.54 g/mol
InChI Key: OHPXEMUFMVBUNZ-UHFFFAOYSA-N
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Description

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is a chemical compound that belongs to the class of imidazo[1,2-A]pyridines. This compound is characterized by the presence of a chloro group at the 3rd position and a dioxaborolane group at the 6th position of the imidazo[1,2-A]pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-A]pyridine Core: The imidazo[1,2-A]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate amine.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxaborolane Group: The dioxaborolane group can be attached through a borylation reaction, often using a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or triethylamine in solvents like dimethylformamide or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or ethanol.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridines, biaryl compounds, and other functionalized derivatives.

Scientific Research Applications

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes, receptors, and proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro group and a dioxaborolane group on the imidazo[1,2-A]pyridine core makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H16BClN2O2

Molecular Weight

278.54 g/mol

IUPAC Name

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-11-16-7-10(15)17(11)8-9/h5-8H,1-4H3

InChI Key

OHPXEMUFMVBUNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3Cl)C=C2

Origin of Product

United States

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